

Synthesis of 2-Amino-4-cyanobenzeneboronic Acid Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-cyanobenzeneboronic
acid hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for **2-Amino-4-cyanobenzeneboronic acid hydrochloride**, a valuable building block in medicinal chemistry and organic synthesis. This document provides detailed experimental protocols, quantitative data based on analogous syntheses, and visualizations of relevant chemical and biological pathways.

Introduction

2-Amino-4-cyanobenzeneboronic acid hydrochloride is a bifunctional molecule featuring a boronic acid moiety, an amino group, and a cyano group. This unique combination of functional groups makes it a versatile reagent in drug discovery and development. The boronic acid functionality allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The amino group provides a site for further derivatization and can play a crucial role in the molecule's interaction with biological targets. Boronic acid derivatives, particularly aminoboronic acids, have garnered significant interest as enzyme inhibitors, including potent proteasome inhibitors used in cancer therapy.

This guide outlines a multi-step synthesis adapted from established procedures for structurally similar compounds, providing a robust starting point for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis of **2-Amino-4-cyanobenzeneboronic acid hydrochloride** is a three-step process commencing with a commercially available starting material, 4-cyanophenylboronic acid. The synthesis involves an electrophilic nitration, followed by a reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.

Experimental Protocols

The following protocols are adapted from the synthesis of analogous compounds and represent a viable route to the target molecule.^[1]

Step 1: Synthesis of 2-Nitro-4-cyanobenzeneboronic acid

Reaction:

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid (H₂SO₄, 3.0 eq).
- Slowly add 4-cyanophenylboronic acid (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 eq) to concentrated sulfuric acid (1.5 eq) at 0-5 °C.
- Add the nitrating mixture dropwise to the solution of 4-cyanophenylboronic acid over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

- The precipitated product, 2-Nitro-4-cyanobenzeneboronic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of 2-Amino-4-cyanobenzeneboronic acid

Reaction:

Procedure:

- To a hydrogenation vessel, add 2-Nitro-4-cyanobenzeneboronic acid (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
- Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
- Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.
- Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Wash the Celite® pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield 2-Amino-4-cyanobenzeneboronic acid.

Step 3: Synthesis of 2-Amino-4-cyanobenzeneboronic acid hydrochloride

Reaction:

Procedure:

- Dissolve the crude 2-Amino-4-cyanobenzeneboronic acid in a minimal amount of a suitable solvent like isopropanol or a mixture of diethyl ether and methanol.
- Cool the solution in an ice bath.
- Slowly add a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Stir the suspension for 30-60 minutes in the ice bath.
- Collect the solid product by vacuum filtration.
- Wash the product with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities.
- Dry the final product, **2-Amino-4-cyanobenzeneboronic acid hydrochloride**, under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions.

Step	Reactant	Molar Eq.	Product	Theoretical Yield	Purity (Typical)
1	4-Cyanophenyl boronic acid	1.0	2-Nitro-4-cyanobenzen eboronic acid	85-95%	>95%
2	2-Nitro-4-cyanobenzen eboronic acid	1.0	2-Amino-4-cyanobenzen eboronic acid	90-98%	>97%
3	2-Amino-4-cyanobenzen eboronic acid	1.0	2-Amino-4-cyanobenzen eboronic acid hydrochloride	>95%	>98%

Table 1: Summary of Quantitative Data for the Synthesis.

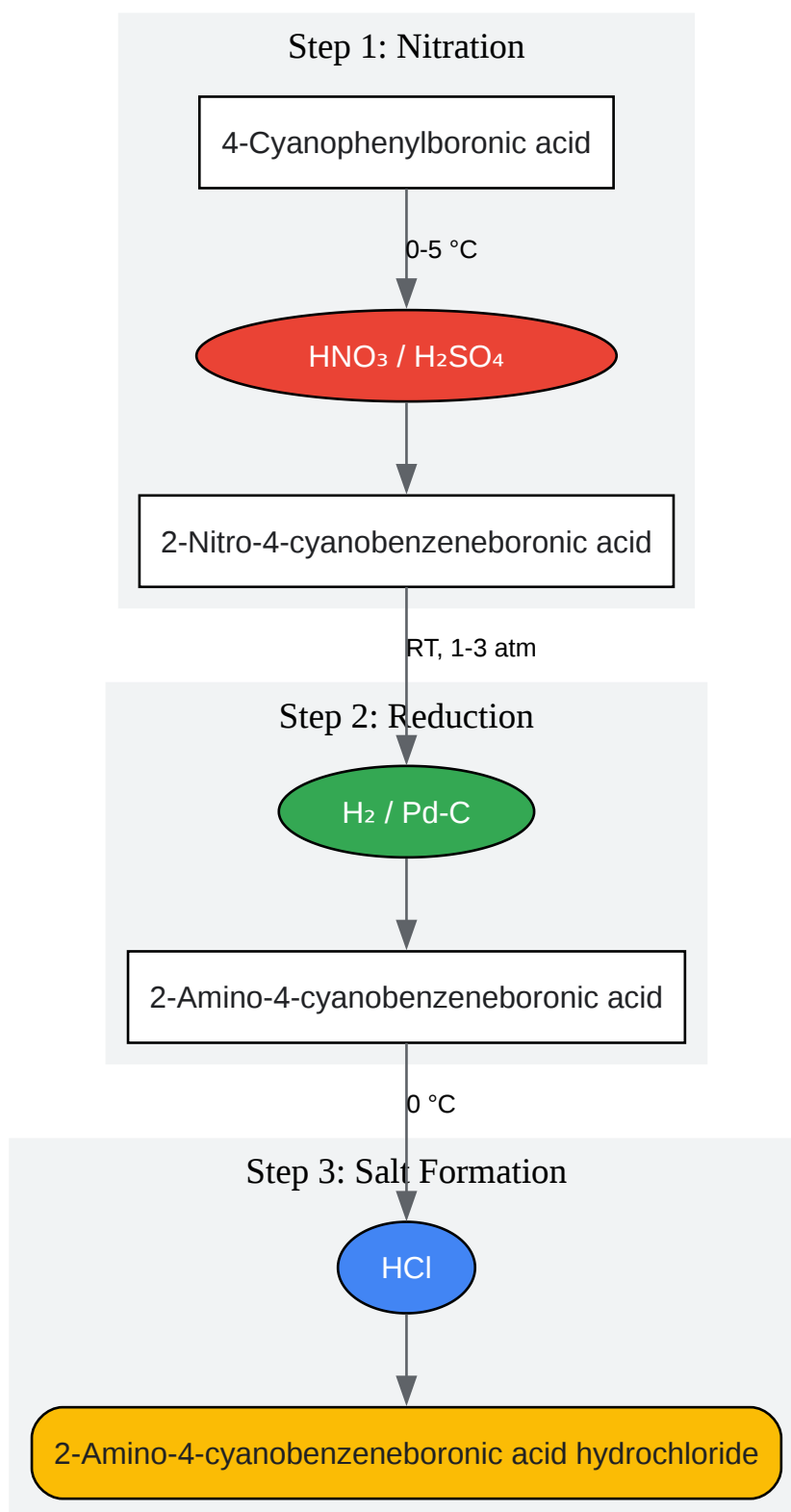
Characterization Data (Hypothetical):

- ^1H NMR (DMSO- d_6): δ 7.8-8.2 (m, 3H, Ar-H), 7.2 (br s, 3H, $-\text{NH}_3^+$), 8.5 (s, 2H, $-\text{B}(\text{OH})_2$)
- ^{13}C NMR (DMSO- d_6): δ 150.1, 135.8, 133.2, 120.5, 118.9, 110.3
- Mass Spectrometry (ESI+): m/z calculated for $\text{C}_7\text{H}_7\text{BN}_2\text{O}_2$ $[\text{M}-\text{Cl}]^+$: 162.06; found: 162.1

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of **2-Amino-4-cyanobenzeneboronic acid hydrochloride**.

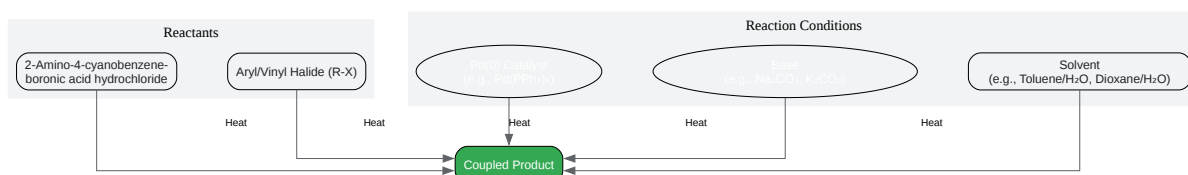


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Caption: Synthetic workflow for **2-Amino-4-cyanobenzeneboronic acid hydrochloride**.

Application in Suzuki-Miyaura Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

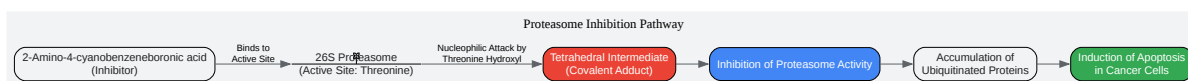


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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Mechanism of Proteasome Inhibition

Aminoboronic acids are known to act as inhibitors of the proteasome, a key cellular machinery for protein degradation. This inhibition is crucial in certain cancer therapies.[2][3][4]



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Caption: Mechanism of proteasome inhibition by an aminoboronic acid.

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